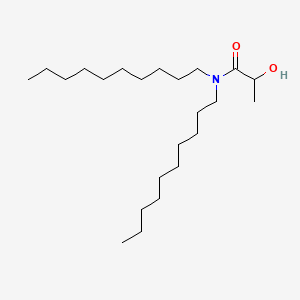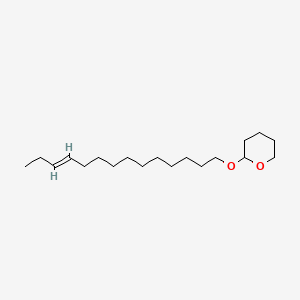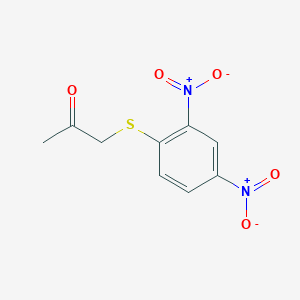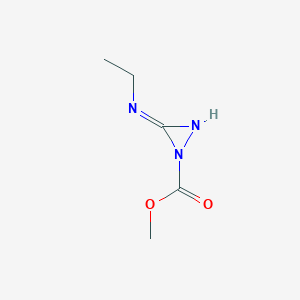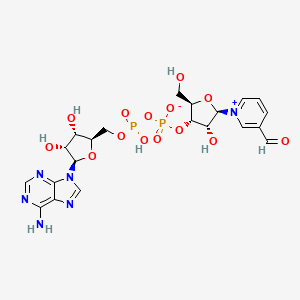
1-((2R,3R,4S,5R)-4-(((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryloxy)oxidophosphoryloxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-formylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinealdehyde adenine dinucleotide: is a synthetic analogue of nicotinamide adenine dinucleotide (NAD). This compound is primarily used in biochemical research to study the structure and function of NAD-binding enzymes, such as glyceraldehyde 3-phosphate dehydrogenase, NAD malic enzymes, lactate dehydrogenase, and saccharopine dehydrogenase from Saccharomyces cerevisiae .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinealdehyde adenine dinucleotide involves the condensation of 3-pyridinealdehyde with adenine dinucleotide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 3-Pyridinealdehyde adenine dinucleotide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridinealdehyde adenine dinucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form reduced analogues.
Substitution: The aldehyde group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the aldehyde group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
3-Pyridinealdehyde adenine dinucleotide is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound to study the behavior of NAD analogues in various chemical reactions.
Biology: The compound is used to investigate the structure and function of NAD-binding enzymes, providing insights into enzyme mechanisms and interactions
Wirkmechanismus
3-Pyridinealdehyde adenine dinucleotide exerts its effects by mimicking the behavior of NAD in biochemical reactions. It binds to NAD-dependent enzymes, influencing their activity and providing insights into their mechanisms. The compound participates in redox reactions, acting as an electron carrier and facilitating the transfer of electrons between molecules .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide adenine dinucleotide (NAD): The natural coenzyme involved in redox reactions.
Nicotinamide adenine dinucleotide phosphate (NADP): A coenzyme similar to NAD but primarily involved in anabolic reactions.
3-Acetylpyridine adenine dinucleotide: Another synthetic analogue used in biochemical research.
Uniqueness: 3-Pyridinealdehyde adenine dinucleotide is unique due to its specific structural modifications, which allow it to interact differently with NAD-binding enzymes compared to other analogues. This makes it a valuable tool for studying enzyme specificity and function .
Eigenschaften
Molekularformel |
C21H26N6O14P2 |
|---|---|
Molekulargewicht |
648.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-formylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H26N6O14P2/c22-18-13-19(24-8-23-18)27(9-25-13)21-15(31)14(30)12(39-21)7-37-42(33,34)41-43(35,36)40-17-11(6-29)38-20(16(17)32)26-3-1-2-10(4-26)5-28/h1-5,8-9,11-12,14-17,20-21,29-32H,6-7H2,(H3-,22,23,24,33,34,35,36)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1 |
InChI-Schlüssel |
YIHSNCNMLLVCRS-PLEFRAQWSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C=O |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


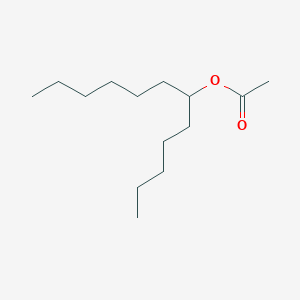
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
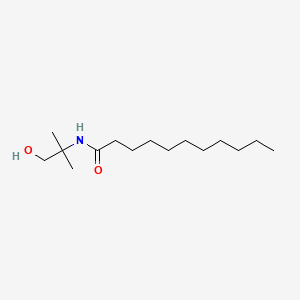
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)



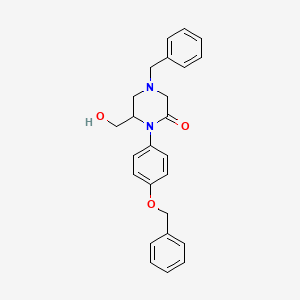

![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
